2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is the optimal building block for constructing 2,5-diaryl/heteroaryl pyridine scaffolds. Its two bromine atoms at the 2- and 5-positions, combined with a pyrrolidinocarbonyl group at the 3-position, create an electrophilic hierarchy enabling sequential Suzuki-Miyaura couplings. This site-selective functionalization is impossible with monobromo analogs. The rigid amide linker and dual diversification points are ideal for conformationally restricted biaryl amide libraries, a key motif in kinase inhibitors. For catalysis or MOF applications, ≥98% purity prevents catalyst poisoning and ensures structural integrity.

Molecular Formula C10H10Br2N2O
Molecular Weight 334.01 g/mol
Cat. No. B12282474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine
Molecular FormulaC10H10Br2N2O
Molecular Weight334.01 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Br
InChIInChI=1S/C10H10Br2N2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2
InChIKeyRTIOAQUCDNOVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine: Key Intermediate for Regioselective Pyridine Functionalization


2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine (CAS: 1394291-35-0) is a heterocyclic building block that integrates a 2,5-dibromopyridine core with a pyrrolidinocarbonyl substituent at the 3-position . Its molecular formula is C10H10Br2N2O with a molecular weight of approximately 334.01 g/mol . The compound is characterized by its unique substitution pattern, which positions two bromine atoms on the pyridine ring, enabling stepwise cross-coupling reactions. Physicochemical data, including a density of 1.8±0.1 g/cm³ and a boiling point of 435.8±45.0 °C at 760 mmHg, support its handling and storage as a research intermediate . Commercial sources report a purity specification of at least 95%, which is essential for reproducible synthetic outcomes .

Why Simple Substitution Cannot Replace 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine in Regioselective Synthesis


The specific substitution pattern of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine dictates its unique reactivity profile, which cannot be replicated by simply substituting one component for another. The presence of two bromine atoms at the 2- and 5-positions of the pyridine ring, combined with a pyrrolidinocarbonyl group at the 3-position, creates a well-defined electrophilic hierarchy [1]. This structural arrangement is crucial for enabling sequential, site-selective functionalization; in contrast, monobromo analogs or differently substituted dibromopyridines offer a reduced number of reactive handles or an altered regioselectivity. For instance, the electron-withdrawing nature of the carbonyl group modifies the electronic environment of the pyridine ring, further differentiating the reactivity of the two C-Br bonds . Substituting with a compound like 3-Bromo-5-(pyrrolidinocarbonyl)pyridine, which contains only one bromine, would eliminate the possibility of a second coupling step, fundamentally altering the synthetic pathway and limiting the structural complexity achievable .

Quantitative Differentiation of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine from Closest Analogs


Synthetic Utility: Orthogonal Cross-Coupling Handles Compared to Monobromo Analogs

2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine possesses two chemically distinct C-Br bonds, enabling sequential, site-selective cross-coupling reactions [1]. In contrast, 3-Bromo-5-(pyrrolidinocarbonyl)pyridine offers only a single site for functionalization, limiting its use as a building block for more complex, biaryl structures . The target compound provides a quantitative advantage in synthetic potential, doubling the number of possible sequential derivatization steps.

Medicinal Chemistry Organic Synthesis Regioselective Functionalization

Regiochemical Control: Predicted Selectivity Advantage Over 2,4-Dibromo Isomers

The electronic influence of the pyrrolidinocarbonyl group at the 3-position is expected to differentiate the reactivity of the C2 and C5 bromines, a feature not present in simpler dibromopyridine isomers like 2,4-dibromopyridine [1]. While specific experimental data for the target compound is limited, the underlying principle is supported by studies on 2,5-dibromopyridine derivatives, where regioselective Suzuki couplings are achievable due to inherent electronic bias [2]. The target compound's substitution pattern is predicted to provide a higher degree of regiocontrol compared to 2,4-dibromo isomers.

Computational Chemistry Cross-Coupling Reaction Selectivity

Purity Benchmarking: 98% Grade vs. 95% Industry Standard for Research Intermediates

The target compound is commercially available with a purity specification of ≥98% . This higher purity grade, compared to the more common 95% specification found for many custom-synthesized intermediates , reduces the risk of side reactions and simplifies purification during subsequent synthetic steps. The difference is quantifiable as a 3% absolute increase in active compound per unit mass.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Procuring 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine


Sequential Cross-Coupling for Diversely Functionalized Pyridine Libraries

Procurement of this compound is optimal when the synthetic goal involves constructing 2,5-diaryl or 2,5-diheteroaryl pyridine scaffolds. The presence of two bromine atoms allows for a first Suzuki-Miyaura coupling to introduce an aryl group at the more reactive position, followed by a second, orthogonal coupling to install a different group at the remaining site [1]. This is not possible with monobromo analogs like 3-Bromo-5-(pyrrolidinocarbonyl)pyridine .

Synthesis of Conformationally Restricted Biaryl Amides for Medicinal Chemistry

The pyrrolidinocarbonyl group at the 3-position acts as a rigid amide linker. When combined with stepwise functionalization of the 2- and 5-positions, this compound is ideally suited for generating libraries of conformationally restricted biaryl amides, a common motif in kinase inhibitors and other bioactive molecules. The ability to diversify at two distinct points on the pyridine core maximizes the chemical space explored from a single advanced intermediate.

Building Blocks for Advanced Materials with High Purity Requirements

In applications such as the synthesis of organic ligands for catalysis or metal-organic frameworks (MOFs), where trace impurities can poison catalysts or disrupt crystal growth, the higher purity grade (≥98%) is essential. Procuring the higher purity variant minimizes the risk of failed reactions and ensures the structural integrity of the final material, justifying the selection over lower-purity alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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